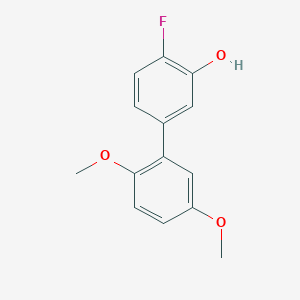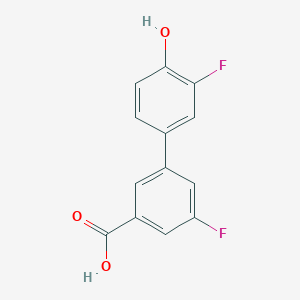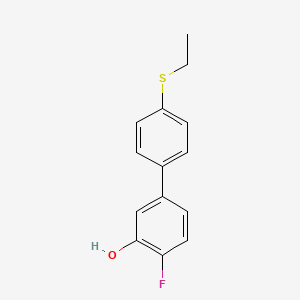
5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95%
Übersicht
Beschreibung
5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95% (5-FCFP-2-F) is a fluorinated phenol compound with a variety of applications in science and technology. It is a versatile chemical that has been used in various research fields, such as organic synthesis, analytical chemistry, and biochemistry. 5-FCFP-2-F is a colorless, crystalline solid with a melting point of 118-120°C and a boiling point of 230-232°C. It is soluble in water, alcohols, and other organic solvents.
Wissenschaftliche Forschungsanwendungen
5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95% has been used in many scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, 5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95% is used as a reagent in the synthesis of various compounds, such as fluoroalkyl amines, fluoroalkyl alcohols, and fluoroalkyl esters. In analytical chemistry, 5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95% is used as an internal standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC). In biochemistry, 5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95% is used as a substrate for the synthesis of various enzymes and proteins.
Wirkmechanismus
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95% is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition may be due to the presence of the fluorine atom in the compound, which can interact with the active site of the enzyme and disrupt its normal functioning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95% have not been extensively studied. However, it has been suggested that the compound may have some anti-inflammatory and antioxidant properties. In addition, the compound has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95% has several advantages and limitations for laboratory experiments. One of the main advantages is its high purity, which makes it ideal for use in sensitive experiments. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is highly soluble in water and other organic solvents, which can make it difficult to handle in the laboratory.
Zukünftige Richtungen
There are many potential future directions for research on 5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95%. These include further studies on its biochemical and physiological effects, as well as its mechanism of action. In addition, research could be conducted to explore the potential of the compound as a therapeutic agent. Another area of research could focus on the development of new synthesis methods for the compound. Finally, research could be conducted to explore the potential applications of 5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95% in other areas, such as materials science and nanotechnology.
Synthesemethoden
5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95% can be synthesized through a variety of methods, depending on its intended use. The most common synthesis method involves the reaction of 4-carboxy-3-fluorophenol with 2-fluoroethanol in the presence of sodium hydroxide as a catalyst. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction yields 5-(4-Carboxy-3-fluorophenyl)-2-fluorophenol, 95% in a yield of 95%.
Eigenschaften
IUPAC Name |
2-fluoro-4-(4-fluoro-3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-4-2-8(6-12(10)16)7-1-3-9(13(17)18)11(15)5-7/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMSBGMCXNKGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684398 | |
| Record name | 3,4'-Difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-87-6 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3,4′-difluoro-3′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261981-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4'-Difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















